molecular formula C9H11N3S B15303039 1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine

1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine

Cat. No.: B15303039
M. Wt: 193.27 g/mol
InChI Key: RFQVVAYHGAEIQM-UHFFFAOYSA-N
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Description

1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine is an organic compound that features a thiophene ring and an imidazole ring connected by an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine typically involves the following steps:

    Formation of Thiophene-2-carbaldehyde: Thiophene reacts with N,N-dimethylformamide (DMF) to form thiophene-2-carbaldehyde.

    Formation of Thiophene-2-acetaldehyde: Thiophene-2-carbaldehyde reacts with isopropyl chloroacetate to form thiophene-2-acetaldehyde.

    Formation of Thiophene-2-acetaldehyde oxime: Thiophene-2-acetaldehyde reacts with hydroxylamine hydrochloride to form thiophene-2-acetaldehyde oxime.

    Reduction to Thiophene-2-ethylamine: Thiophene-2-acetaldehyde oxime is reduced to form thiophene-2-ethylamine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the thiophene ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole or thiophene derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: Shares the thiophene ring but lacks the imidazole ring.

    Imidazole-2-ethylamine: Contains the imidazole ring but lacks the thiophene ring.

Uniqueness

1-(5-(Thiophen-2-yl)-1h-imidazol-2-yl)ethan-1-amine is unique due to the presence of both the thiophene and imidazole rings, which can confer distinct electronic and steric properties. This dual-ring structure can enhance its reactivity and potential interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-(5-thiophen-2-yl-1H-imidazol-2-yl)ethanamine

InChI

InChI=1S/C9H11N3S/c1-6(10)9-11-5-7(12-9)8-3-2-4-13-8/h2-6H,10H2,1H3,(H,11,12)

InChI Key

RFQVVAYHGAEIQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CS2)N

Origin of Product

United States

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